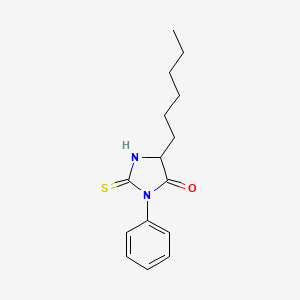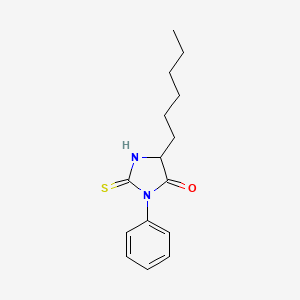![molecular formula C10H21N3 B13811668 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-Methyl-3,9-diazabicyclo[331]nonan-3-yl)ethanamine is a bicyclic amine compound characterized by its unique structure, which includes a diazabicyclo[331]nonane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine typically involves the formation of the bicyclic core followed by the introduction of the ethanamine side chain. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo[3.3.1]nonane structure. This is followed by functionalization to introduce the ethanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine: A closely related compound with similar structural features.
9-Azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs: These compounds share the bicyclic core and have been studied for their biological activity.
Uniqueness
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain.
特性
分子式 |
C10H21N3 |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine |
InChI |
InChI=1S/C10H21N3/c1-12-9-3-2-4-10(12)8-13(7-9)6-5-11/h9-10H,2-8,11H2,1H3 |
InChIキー |
LGDXJCRFLQAFDZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCCC1CN(C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
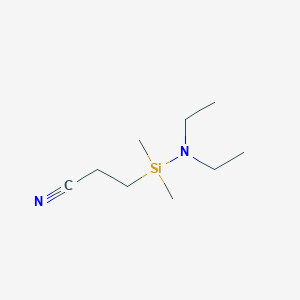

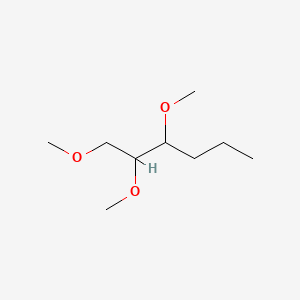
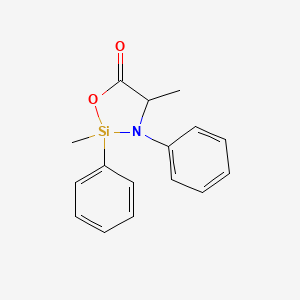
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)

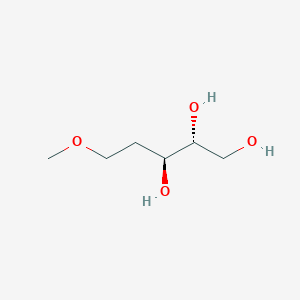
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
